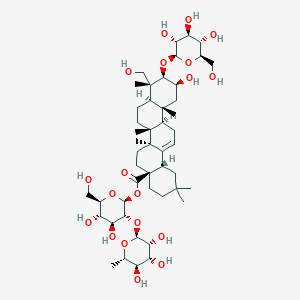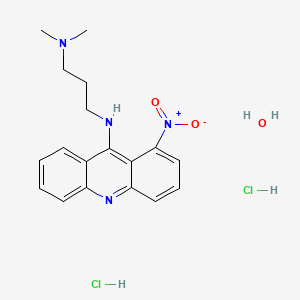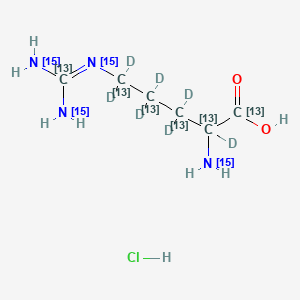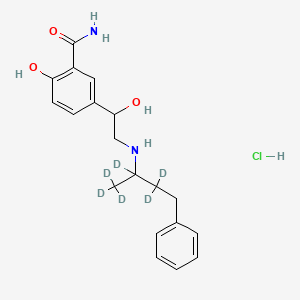
Labetalol-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Labetalol-d6 (hydrochloride) is a deuterated form of labetalol hydrochloride, a medication primarily used to treat high blood pressure. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in pharmacokinetic studies. Labetalol itself is a combined alpha and beta-adrenergic antagonist, making it effective in managing hypertension and certain types of angina .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of labetalol-d6 (hydrochloride) involves several steps. One common method includes:
Reacting 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: in the presence of a solvent to form 2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.
Reducing the intermediate: with sodium borohydride in the presence of a base and solvent to yield 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethylbenzamide.
Adding water and toluene: to the reaction mixture, followed by separation of the aqueous layer.
Adding concentrated hydrochloric acid: to the aqueous layer to precipitate crude labetalol hydrochloride.
Purifying the crude product: through recrystallization using methanol and isopropyl alcohol.
Industrial Production Methods
Industrial production of labetalol hydrochloride typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques and stringent quality control measures .
化学反应分析
Types of Reactions
Labetalol-d6 (hydrochloride) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are often used.
Major Products
The major products formed from these reactions include various derivatives of labetalol, such as its alcohols, ketones, and substituted aromatic compounds .
科学研究应用
Labetalol-d6 (hydrochloride) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) studies due to its deuterium labeling.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of labetalol in biological systems.
Medicine: Used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes.
作用机制
Labetalol-d6 (hydrochloride) exerts its effects by blocking alpha and beta-adrenergic receptors. This dual blockade results in:
Decreased heart rate: By blocking beta-adrenergic receptors, it reduces the heart rate and myocardial contractility.
Vasodilation: Blocking alpha-adrenergic receptors leads to vasodilation, reducing peripheral resistance and lowering blood pressure.
Reduced renin release: It also decreases renin release from the kidneys, contributing to its antihypertensive effects.
相似化合物的比较
Similar Compounds
Labetalol: The non-deuterated form, used widely in clinical settings.
Carvedilol: Another combined alpha and beta-blocker, used for hypertension and heart failure.
Propranolol: A non-selective beta-blocker, primarily used for hypertension and anxiety.
Atenolol: A selective beta1-blocker, used for hypertension and angina.
Uniqueness
Labetalol-d6 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, making it a valuable tool in drug research and development .
属性
分子式 |
C19H25ClN2O3 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
5-[2-[(1,1,1,2,3,3-hexadeuterio-4-phenylbutan-2-yl)amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/i1D3,7D2,13D; |
InChI 键 |
WQVZLXWQESQGIF-MVUYFSFSSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
规范 SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



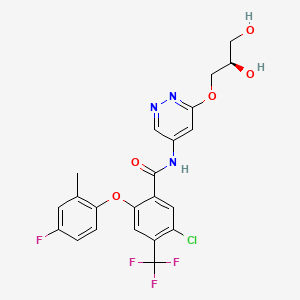
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
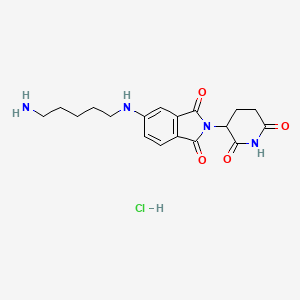
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
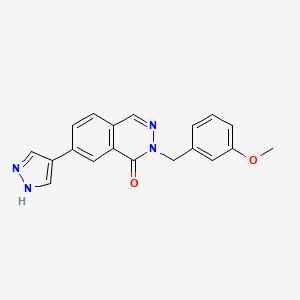
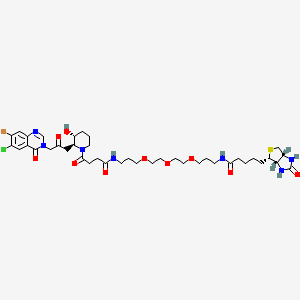
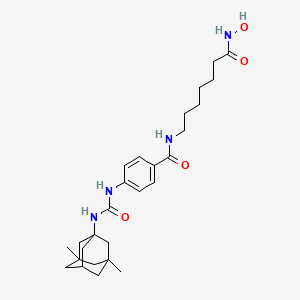
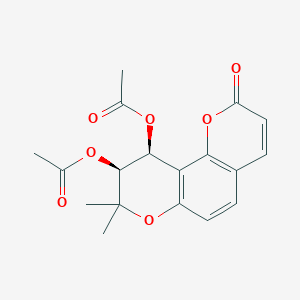

![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)
